

A Comprehensive Technical Guide to the Solubility of Phenylphosphinic Acid in Organic Solvents

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Compound of Interest

Compound Name: Phenylphosphinic acid

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This technical guide provides an in-depth overview of the solubility of **phenylphosphinic acid** in various organic solvents. A thorough understanding of its solubility is critical for its application in diverse fields, including organic synthesis, catalysis, and the development of novel pharmaceuticals. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of **phenylphosphinic acid** is influenced by the nature of the solvent and the temperature. The following tables summarize the available quantitative solubility data.

Table 1: Mole Fraction Solubility (x) of **Phenylphosphinic Acid** in Selected Organic Solvents

Temperature (K)	n-Propanol	Acetone	Acetonitrile	Ethyl Acetate	Chloroform
288.15	0.0989	0.0864	0.0466	0.0275	0.0079
293.15	0.1145	0.0998	0.0549	0.0328	0.0094
298.15	0.1323	0.1152	0.0645	0.0390	0.0112
303.15	0.1526	0.1328	0.0756	0.0462	0.0133
308.15	0.1758	0.1529	0.0884	0.0545	0.0158
313.15	0.2023	0.1760	0.1031	0.0642	0.0187
318.15	0.2327	0.2025	0.1201	0.0755	0.0221

Data sourced from a study by He et al. (2016).^{[1][2]}

As the data indicates, the solubility of **phenylphosphinic acid** increases with rising temperature in all the tested solvents.^{[1][2]} At any given temperature, the solubility follows the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.^{[1][2]} This order does not directly correlate with the polarity of the solvents, suggesting that specific solute-solvent interactions play a significant role.

Table 2: Qualitative and Additional Quantitative Solubility Data for **Phenylphosphinic Acid**

Solvent	Solubility	Notes
Water	7.7 g/100 mL (25 °C)	Slightly soluble, increases with heat.
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	-
Ethanol	Soluble	-
Diethyl Ether	Slightly Soluble	Purification can be done by washing with ether.
Benzene	Insoluble	Can be recrystallized from benzene.
Hexane	Insoluble	-

Experimental Protocols

The quantitative data presented in this guide is primarily determined using the static analytical method, a type of isothermal saturation method, coupled with gravimetric analysis. This method relies on achieving thermodynamic equilibrium between the solid solute and the solvent at a constant temperature.

Detailed Methodology: Isothermal Saturation and Gravimetric Analysis

1. Apparatus Setup:

- A jacketed glass vessel (e.g., 100 mL) equipped with a magnetic stirrer is used as the equilibrium cell.
- The temperature of the vessel is controlled by circulating a fluid from a constant-temperature water bath with a precision of ± 0.1 K.
- A calibrated thermometer is used to monitor the temperature inside the vessel.

2. Sample Preparation:

- An excess amount of pure **phenylphosphinic acid** is added to a known volume of the organic solvent in the equilibrium cell. The presence of undissolved solid is essential to ensure saturation.
- The cell is securely sealed to prevent any solvent evaporation during the experiment.

3. Equilibration:

- The mixture is continuously agitated using the magnetic stirrer at a constant speed to facilitate the dissolution process.
- The system is maintained at a constant, predetermined temperature for a sufficient period to ensure that equilibrium is reached. This is typically confirmed by taking samples at different time intervals until the concentration of the solute in the solution remains constant.

4. Sample Withdrawal and Phase Separation:

- Once equilibrium is established, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.
- A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 μm membrane filter) to prevent any solid particles from being transferred.

5. Gravimetric Analysis:

- A pre-weighed empty container (e.g., a glass vial or evaporating dish) is used to collect the withdrawn sample.
- The exact mass of the collected saturated solution is determined by weighing the container with the sample.
- The solvent is then removed from the sample by evaporation. This can be achieved by placing the container in a vacuum oven at a suitable temperature until a constant weight of the dried solute (**phenylphosphinic acid**) is obtained.
- The mass of the dried solute is determined by weighing the container again.

6. Calculation of Solubility:

- The mass of the solvent is calculated by subtracting the mass of the dried solute from the total mass of the saturated solution.
- The mole fraction solubility (x) is then calculated using the following formula: $x = (m_{\text{solute}} / M_{\text{solute}}) / [(m_{\text{solute}} / M_{\text{solute}}) + (m_{\text{solvent}} / M_{\text{solvent}})]$ where:
 - m_{solute} = mass of the dried **phenylphosphinic acid**
 - M_{solute} = molar mass of **phenylphosphinic acid**
 - m_{solvent} = mass of the solvent
 - M_{solvent} = molar mass of the solvent

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of **phenylphosphinic acid** using the isothermal saturation method.



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Isothermal Saturation Method Workflow

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References

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